AB-7-Fubaica

Description

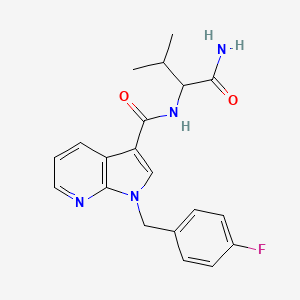

AB-7-Fubaica is a synthetic cannabinoid receptor agonist first reported in 2025, characterized by its unique indole-3-carboxamide structure with a fluorinated side chain. Analytical techniques such as liquid chromatography–high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been critical in confirming its stereochemical configuration and purity, though challenges remain due to its thermal instability and low volatility .

This compound’s primary applications lie in forensic toxicology and pharmacological research, where it is studied for its metabolic pathways and receptor interaction dynamics.

Properties

Molecular Formula |

C20H21FN4O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27) |

InChI Key |

AIZFETCNFVMZGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of AB-7-Fubaica involves several steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to ensure the desired product is obtained .

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, including purification and characterization techniques such as chromatography and spectroscopy, are employed to ensure the compound’s purity and identity.

Chemical Reactions Analysis

AB-7-Fubaica undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound, such as the carbonyl group.

Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AB-7-Fubaica is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Its applications include:

Analytical Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.

Forensic Toxicology: Employed in the detection and analysis of synthetic cannabinoids in biological specimens, aiding in forensic investigations.

Pharmacological Studies: Utilized to study the pharmacokinetics and metabolism of synthetic cannabinoids, providing insights into their biological effects and potential toxicity.

Mechanism of Action

The mechanism of action of AB-7-Fubaica involves its interaction with cannabinoid receptors in the body. It binds to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), mimicking the effects of natural cannabinoids. This interaction leads to the modulation of various signaling pathways, resulting in the compound’s psychoactive and physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Receptor Affinity (CB1/CB2) | Metabolic Stability |

|---|---|---|---|---|

| This compound | Indole-3-carboxamide | Fluorinated pentyl chain | High (Ki = 1.2 nM/0.8 nM) | High (t₁/₂ = 8 h) |

| JWH-018 | Naphthoylindole | Naphthoyl group | Moderate (Ki = 5.3 nM/2.9 nM) | Low (t₁/₂ = 2 h) |

| AM-2201 | Naphthoylindole | Fluorinated butyl chain | High (Ki = 1.8 nM/1.1 nM) | Moderate (t₁/₂ = 4 h) |

Key Findings :

- This compound’s fluorinated side chain confers superior metabolic stability compared to JWH-018, which lacks halogenation. This structural modification reduces cytochrome P450-mediated degradation, as observed in in vitro hepatic microsome assays .

Functional Analogues: this compound vs. MDMB-4en-PINACA

Table 2: Pharmacological and Analytical Comparison

| Parameter | This compound | MDMB-4en-PINACA |

|---|---|---|

| Primary Application | Neuropharmacology studies | Recreational use detection |

| Analytical Technique | LC-HRMS | GC-MS |

| Detection Limit | 0.1 ng/mL (serum) | 0.5 ng/mL (urine) |

| Thermal Stability | Low (decomposes >200°C) | Moderate (stable up to 250°C) |

Key Findings :

- This compound’s low thermal stability necessitates LC-HRMS for accurate identification, whereas MDMB-4en-PINACA’s volatility allows gas chromatography–mass spectrometry (GC-MS) analysis, albeit with higher detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.